Pentan-1-one, 1-(5-bromo-2-hydroxy-3-indolylazo)-2-hydroxy-3-propyl-
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Overview
Description
1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE is a complex organic compound that belongs to the family of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE, often involves multicomponent reactions (MCRs). These reactions are high-yielding, operationally friendly, and time- and cost-effective . One common method involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents under specific conditions .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may produce various amine derivatives .
Scientific Research Applications
1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Bromo-1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Uniqueness
1-[(E)-2-(5-BROMO-2-HYDROXY-1H-INDOL-3-YL)-1-DIAZENYL]-2-HYDROXY-2-PROPYL-1-PENTANONE is unique due to its specific structure and the presence of both bromo and hydroxy functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20BrN3O3 |
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Molecular Weight |
382.25 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxy-2-propylpentanamide |
InChI |
InChI=1S/C16H20BrN3O3/c1-3-7-16(23,8-4-2)15(22)20-19-13-11-9-10(17)5-6-12(11)18-14(13)21/h5-6,9,18,21,23H,3-4,7-8H2,1-2H3 |
InChI Key |
GUGHLEKVUFXOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)O |
Origin of Product |
United States |
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